molecular formula C13H18N2O4 B2622510 Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate CAS No. 380343-07-7

Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate

Cat. No. B2622510
CAS RN: 380343-07-7
M. Wt: 266.297
InChI Key: CGZZUSCOZCYYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate is a compound with the CAS Number: 1394941-05-9 and a molecular weight of 244.27 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with chloroformates in an aqueous medium of water–ethanol–pyridine . This derivatization procedure enables the conversion of a polar amino acid into a nonpolar volatile product by simultaneous blocking of both the amino and carboxylic acid groups .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as Gas Chromatography/Mass Spectrometry (GC/MS), High-Performance Liquid Chromatography (HPLC), and Matrix-Assisted Laser Desorption/Ionization (MALDI) .


Chemical Reactions Analysis

The amine function of α-amino acids and esters reacts with nitrous acid in a manner similar to that described for primary amines . The diazonium ion intermediate loses molecular nitrogen in the case of the acid, but the diazonium ester loses a proton and forms a relatively stable diazo compound .

Mechanism of Action

Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate acts as a selective antagonist of the P2X7 receptor. It binds to the receptor and prevents the opening of the ion channel, thereby inhibiting the release of pro-inflammatory cytokines and other signaling molecules. This mechanism of action makes this compound a promising therapeutic agent for the treatment of various inflammatory and neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various cell types and animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. These effects are attributed to the inhibition of P2X7 receptor-mediated signaling pathways.

Advantages and Limitations for Lab Experiments

The use of Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate in lab experiments has several advantages. It is a highly selective and potent antagonist of the P2X7 receptor, which makes it a valuable tool compound for studying the role of this receptor in various physiological and pathological processes. It is also relatively easy to synthesize and has a high yield. However, there are some limitations to its use. This compound has poor solubility in aqueous solutions, which can limit its use in some experiments. It also has a short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for the research and development of Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate. One direction is to explore its potential therapeutic applications in various inflammatory and neurodegenerative diseases. Another direction is to develop novel P2X7 receptor antagonists based on the structure of this compound with improved pharmacokinetic properties and efficacy. Additionally, the use of this compound in combination with other therapeutic agents could be explored to enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis method of Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate involves the reaction of 2,6-dimethylnicotinic acid with ethyl chloroformate and diisopropylethylamine in a solvent mixture of dichloromethane and tetrahydrofuran. The reaction is carried out under an inert atmosphere and at low temperature to prevent side reactions and ensure high yield.

Scientific Research Applications

Ethyl 5-((ethoxycarbonyl)amino)-2,6-dimethylnicotinate has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the P2X7 receptor, a ligand-gated ion channel that is involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. This compound has been used as a tool compound to study the role of P2X7 receptor in these processes and to develop novel therapeutic agents targeting this receptor.

Safety and Hazards

The safety data sheet for similar compounds like Ethyl 5-amino-1-methylpyrazole-4-carboxylate indicates that it is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-(ethoxycarbonylamino)-2,6-dimethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-5-18-12(16)10-7-11(9(4)14-8(10)3)15-13(17)19-6-2/h7H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZZUSCOZCYYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.